2-(4-溴苯基)-3-甲基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

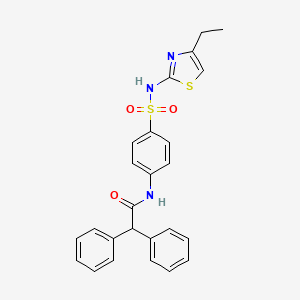

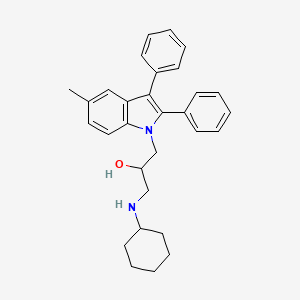

The compound "2-(4-bromophenyl)-3-methyl-1H-indole" is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The presence of a bromophenyl group at the 2-position and a methyl group at the 3-position of the indole core suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, a related compound, is achieved in five steps from indole with a 46% yield, indicating a moderately efficient process . Similarly, the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole involves benzylation, reduction, bromination, and the Bischler-Möhlau synthesis, which is suitable for industrial preparation due to its low cost and high yield . These methods could potentially be adapted for the synthesis of "2-(4-bromophenyl)-3-methyl-1H-indole" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and vibrational spectroscopy (FTIR, FT-Raman) . These techniques provide detailed information about the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and properties. For example, the structure of a related compound, 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, was characterized by single crystal XRD and supported by theoretical calculations .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including electrophilic substitutions, nucleophilic substitutions, and coupling reactions. The presence of a bromine atom in "2-(4-bromophenyl)-3-methyl-1H-indole" suggests that it could participate in cross-coupling reactions, which are widely used in the synthesis of complex organic molecules

科学研究应用

抗菌活性

N-(4-(4-溴苯基)噻唑-2-基)-2-氯乙酰胺衍生物的合成和评估表明其具有良好的抗菌活性 。这些化合物已针对革兰氏阳性菌和革兰氏阴性菌以及真菌物种进行了测试。值得注意的是,化合物d1、d2和d3表现出显著的抗菌活性。它们的潜力在于对抗耐药病原体。

杂环化学

该化合物中的噻唑核对它的生物活性起作用。噻唑与抗炎、抗菌、抗真菌、抗结核和抗肿瘤活性有关。 它们的多样性药用潜力使其成为药物发现的宝贵构建单元 .

交叉偶联反应

除了生物应用外,2-(4-溴苯基)-3-甲基-1H-吲哚还可以参与交叉偶联反应。 例如,它在镍催化的胺化反应中用作偶联伙伴,能够合成结构多样的化合物 .

硼基化学

化合物2-(4-溴苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷(4-溴-3-甲基吲哚的衍生物)在硼基化学中得到应用。 它作为硼酸频哪醇酯,促进Suzuki-Miyaura交叉偶联反应 .

作用机制

Target of Action

Compounds with similar structures have been reported to target various enzymes and receptors

Mode of Action

It is known that similar compounds interact with their targets by binding to active sites, thereby modulating the activity of the target . The specific interactions and changes resulting from this compound’s action require further investigation.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in antimicrobial and antimalarial activities

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antileishmanial and antimalarial effects

属性

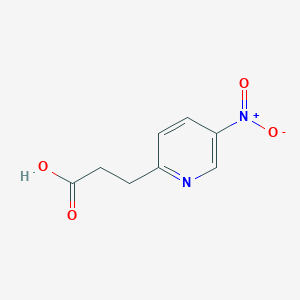

IUPAC Name |

2-(4-bromophenyl)-3-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c1-10-13-4-2-3-5-14(13)17-15(10)11-6-8-12(16)9-7-11/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXICYKPAILEMQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)

![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)

![Methyl 2-[[5-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2539044.png)

![(2-Methylsulfonylphenyl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2539045.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2539048.png)